

Afzelechin 3-O-xyloside: A Technical Overview of a Bioactive Flavonoid

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B8259404

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Introduction

Afzelechin 3-O-xyloside is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data for **Afzelechin 3-O-xyloside**. Due to the limited specific research on this particular glycoside, this document also presents an in-depth analysis of the well-documented biological activities and associated experimental protocols of its aglycone, (+)-afzelechin. This information serves as a valuable resource for researchers investigating the potential therapeutic applications of afzelechin derivatives.

Chemical Data of Afzelechin 3-O-xyloside

Afzelechin 3-O-xyloside has been identified and characterized, with its fundamental chemical properties summarized in the table below.

Property	Value	Source
CAS Number	512781-45-2	[1] [2]
Molecular Formula	C ₂₀ H ₂₂ O ₉	[1]
Molecular Weight	406.38 g/mol	[1]
Class	Flavonoid	[1] [3]
Natural Source	Barks of <i>Cassipourea gerrardii</i>	[1] [3]

Biological Activities and Experimental Protocols of (+)-Afzelechin

While specific experimental data on the biological activities of **Afzelechin 3-O-xyloside** are not extensively available, significant research has been conducted on its aglycone, (+)-afzelechin. These studies provide a strong foundation for understanding the potential pharmacological profile of its glycosylated form. The primary activities reported for (+)-afzelechin are its anti-inflammatory and antioxidant effects.

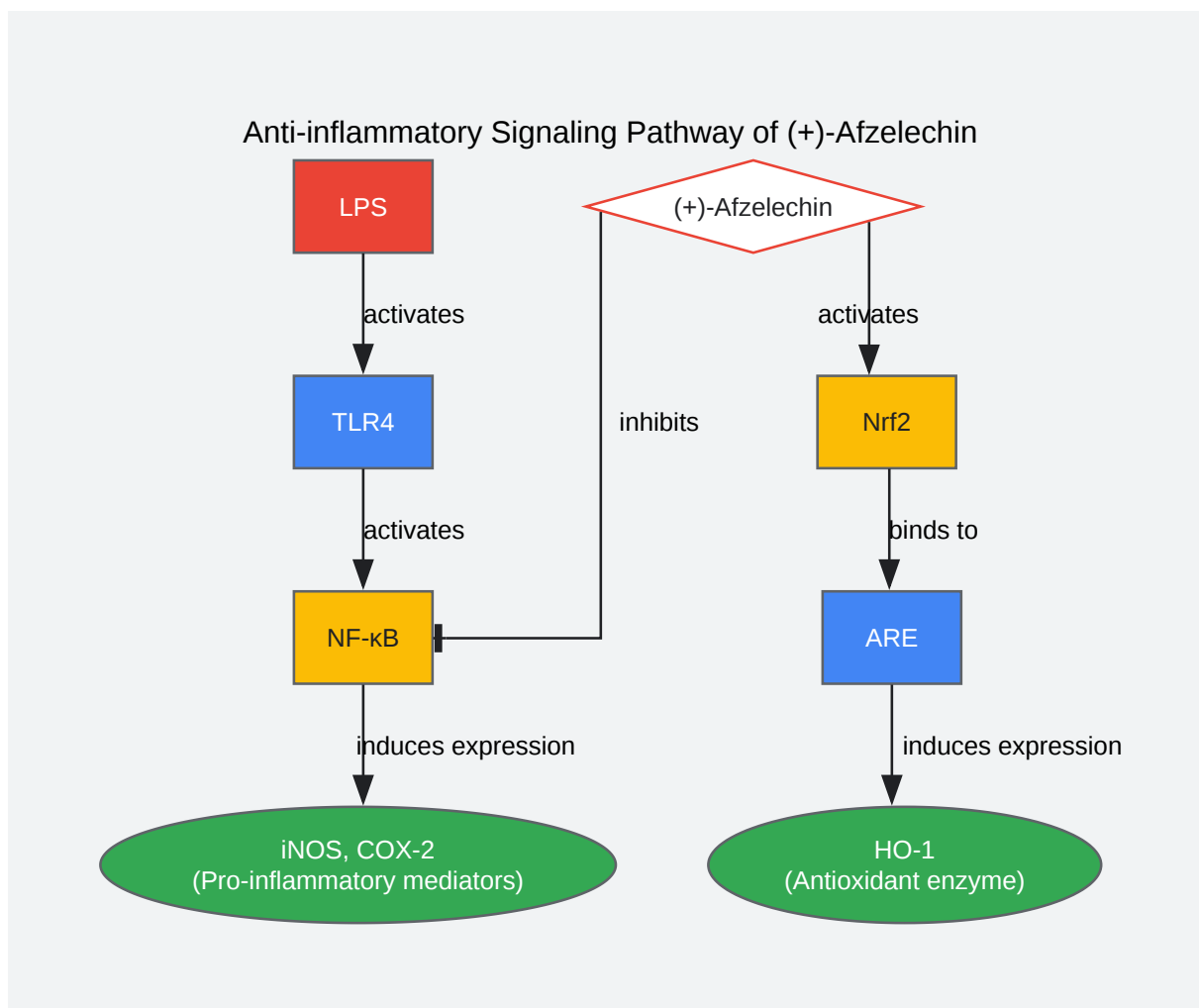
Anti-inflammatory Activity

(+)-Afzelechin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[\[4\]](#)

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
- **Treatment:** HUVECs are pre-treated with various concentrations of (+)-afzelechin (typically in the range of 2-20 μ M) for a specified period (e.g., 6 hours).
- **Induction of Inflammation:** Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
- **Analysis of Inflammatory Markers:**

- Western Blotting: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF- κ B and STAT-1 signaling pathways are analyzed by Western blotting.[4][5]
- Luciferase Reporter Assay: The activity of transcription factors like NF- κ B and the antioxidant response element (ARE) is quantified using luciferase reporter assays.[4][5]
- Measurement of NO and PGE₂: The production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) is measured in the cell culture supernatant using commercially available kits.[4]

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF- κ B and Nrf2 signaling pathways.



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Caption: Anti-inflammatory action of (+)-Afzelechin.

Antioxidant Activity

(+)-Afzelechin exhibits significant radical scavenging properties, which contribute to its protective effects against oxidative stress.^[6]

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in absorbance at a specific wavelength (typically around 517 nm).
- Procedure:
 - A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
 - Different concentrations of (+)-afzelechin are added to the DPPH solution.
 - The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
 - The absorbance of the solution is measured using a spectrophotometer.
 - The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
- Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically (typically around 734 nm).
- Procedure:
 - The ABTS radical cation solution is prepared and diluted to a specific absorbance.
 - Different concentrations of (+)-afzelechin are added to the ABTS radical solution.
 - After a short incubation period, the absorbance is measured.

- The percentage of ABTS radical scavenging activity is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

Afzelechin 3-O-xyloside is a flavonoid with a defined chemical structure. While direct experimental evidence for its biological activity is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests potential anti-inflammatory and antioxidant properties. The detailed experimental protocols provided for (+)-afzelechin can serve as a methodological basis for future investigations into the specific activities of **Afzelechin 3-O-xyloside**. Further research is warranted to elucidate the precise pharmacological profile of this glycoside and to determine if the xyloside moiety enhances or alters the biological effects of the afzelechin core. Such studies will be crucial for unlocking the full therapeutic potential of this natural compound.

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